molecular formula C6H5ClFNO2S B13561156 5-Fluoro-4-methylpyridine-2-sulfonyl chloride

5-Fluoro-4-methylpyridine-2-sulfonyl chloride

Katalognummer: B13561156
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: GWMULZXBCMCPCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and palladium catalysts for coupling reactions. Typical reaction conditions involve controlled temperatures, solvents, and reaction times to achieve optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced sulfur compounds, and coupled products with various functional groups .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-methylpyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The fluorine atom and methyl group on the pyridine ring influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Fluoro-4-methylpyridine-2-sulfonyl chloride include other fluorinated pyridines such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the sulfonyl chloride group makes it a versatile reagent for various chemical transformations, while the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogues .

Eigenschaften

Molekularformel

C6H5ClFNO2S

Molekulargewicht

209.63 g/mol

IUPAC-Name

5-fluoro-4-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-6(12(7,10)11)9-3-5(4)8/h2-3H,1H3

InChI-Schlüssel

GWMULZXBCMCPCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.